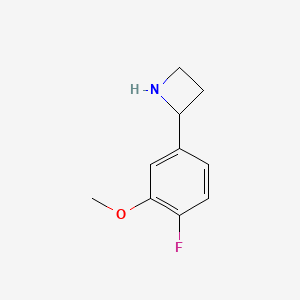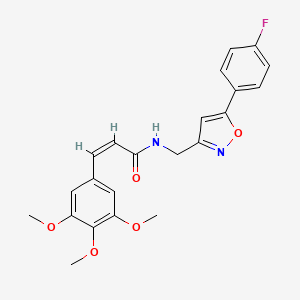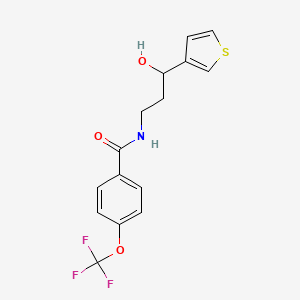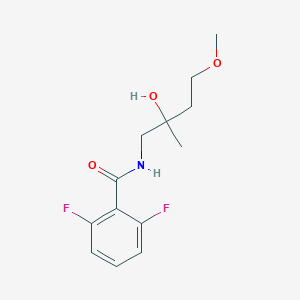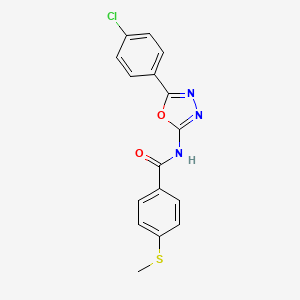
N-(5-(4-氯苯基)-1,3,4-恶二唑-2-基)-4-(甲硫基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anticancer properties . The presence of the oxadiazole ring system in the compound contributes to its wide range of pharmacological activities .
科学研究应用
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antitubercular activities, making it a candidate for drug development.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and agrochemicals.
准备方法
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide typically involves the following steps :
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Methylsulfanylbenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 4-methylsulfanylbenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
化学反应分析
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide involves its interaction with specific molecular targets . The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
相似化合物的比较
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide can be compared with other oxadiazole derivatives, such as :
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. The unique combination of the chlorophenyl and methylsulfanyl groups in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide contributes to its distinct pharmacological profile .
属性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-8-4-10(5-9-13)14(21)18-16-20-19-15(22-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPOQQNTEWCKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B2559209.png)
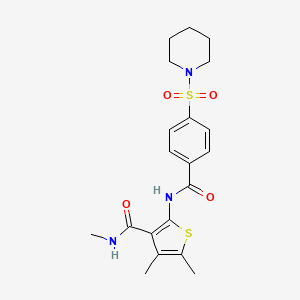
![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)
![1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2559215.png)
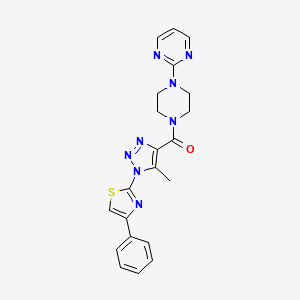
![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2559219.png)
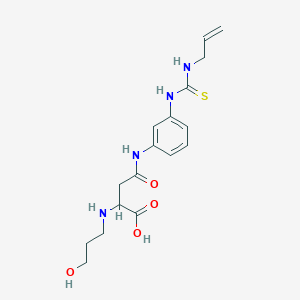
![5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2559222.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)
![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)
